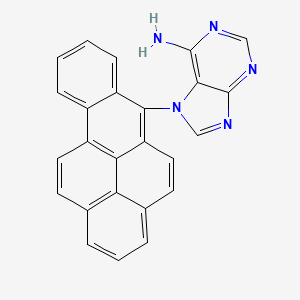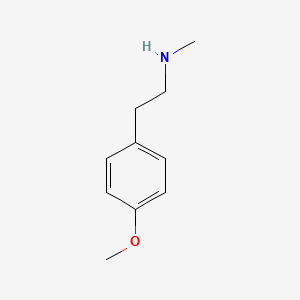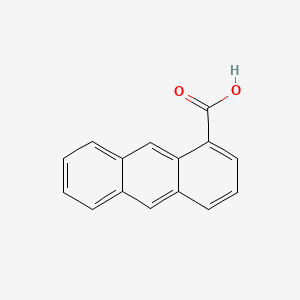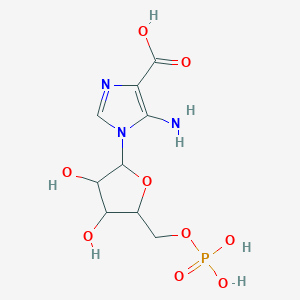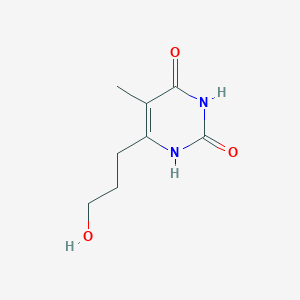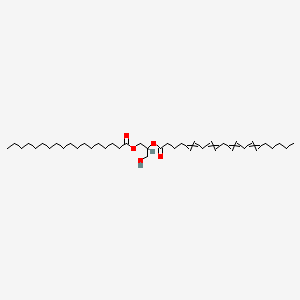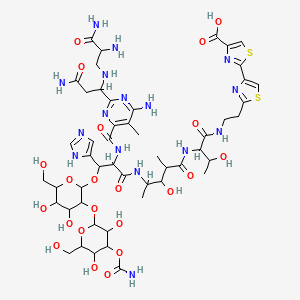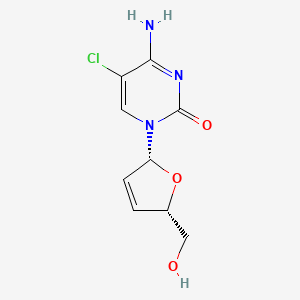
2/',3/'-Didehydro-2/',3/'-dideoxy-5-chlorocytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Didehydro-2’,3’-dideoxy-5-chlorocytidine is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but has modifications that make it useful in various scientific and medical applications. This compound is particularly noted for its potential antiviral properties, especially against HIV.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Didehydro-2’,3’-dideoxy-5-chlorocytidine typically involves the transformation of ribonucleosides into their corresponding 2’,3’-dideoxynucleoside and 2’,3’-didehydro-2’,3’-dideoxynucleoside derivatives. This process includes radical deoxygenation of xanthate using environmentally friendly and low-cost reagents. Bromoethane or 3-bromopropanenitrile is used as the alkylating agent to prepare the ribonucleoside 2’,3’-bisxanthates. In the subsequent radical deoxygenation reaction, tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) are used to replace hazardous Bu3SnH and AIBN, respectively .
Industrial Production Methods
An economical process for large-scale production involves the use of deoxyuridine derivatives as raw materials. This method is cost-effective and allows for easy reaction, separation, and purification .
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-Didehydro-2’,3’-dideoxy-5-chlorocytidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include tris(trimethylsilyl)silane, 1,1’-azobis(cyclohexanecarbonitrile), and bromoethane. The conditions often involve radical deoxygenation and the use of environmentally friendly reagents .
Major Products Formed
The major products formed from these reactions are various 2’,3’-dideoxynucleoside and 2’,3’-didehydro-2’,3’-dideoxynucleoside derivatives, which have significant antiviral properties .
Aplicaciones Científicas De Investigación
2’,3’-Didehydro-2’,3’-dideoxy-5-chlorocytidine has several scientific research applications:
Chemistry: It is used in the synthesis of other nucleoside analogs.
Biology: It is studied for its potential antiviral properties, particularly against HIV.
Medicine: It is explored as a potential therapeutic agent for viral infections.
Mecanismo De Acción
The mechanism of action of 2’,3’-Didehydro-2’,3’-dideoxy-5-chlorocytidine involves its incorporation into viral DNA, where it acts as a chain terminator. The lack of a 3’-OH group in the incorporated nucleoside analog prevents the formation of the 5’ to 3’ phosphodiester linkage essential for DNA chain elongation, thereby terminating viral DNA growth .
Comparación Con Compuestos Similares
Similar Compounds
Zalcitabine (ddC): Another nucleoside analog with antiviral properties.
Didanosine (ddI): Used as an antiviral agent.
Stavudine (d4T): Known for its antiviral activity.
Uniqueness
2’,3’-Didehydro-2’,3’-dideoxy-5-chlorocytidine is unique due to its specific structural modifications, which enhance its antiviral properties and make it a valuable compound in scientific research and medical applications .
Propiedades
Número CAS |
124743-30-2 |
|---|---|
Fórmula molecular |
C9H10ClN3O3 |
Peso molecular |
243.65 g/mol |
Nombre IUPAC |
4-amino-5-chloro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H10ClN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m0/s1 |
Clave InChI |
KOERXKFNWWUHEL-CAHLUQPWSA-N |
SMILES |
C1=CC(OC1CO)N2C=C(C(=NC2=O)N)Cl |
SMILES isomérico |
C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)Cl |
SMILES canónico |
C1=CC(OC1CO)N2C=C(C(=NC2=O)N)Cl |
| 124743-30-2 | |
Sinónimos |
2',3'-didehydro-2',3'-dideoxy-5-chlorocytidine D4CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


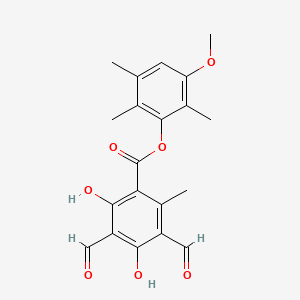

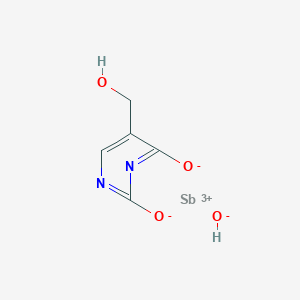

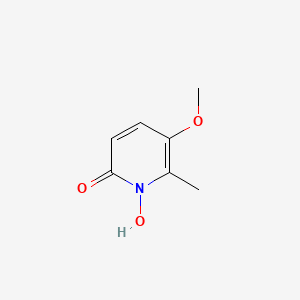
![1,2-Bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate](/img/structure/B1215159.png)
